molecular formula C10H16O4 B034932 2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo- CAS No. 19776-79-5

2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo-

Cat. No. B034932
CAS RN: 19776-79-5
M. Wt: 200.23 g/mol
InChI Key: SFIVAOKHDPXDRC-UHFFFAOYSA-N
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Description

The compound “2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo-” is a type of 2H-Pyran derivative. It is also known as Ethyl isodehydroacetate, Ethyl 4,6-dimethyl-5-coumalate, Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, and Ethyl 4,6-dimethyl-2-pyrone-5-carboxylate . It has a molecular formula of C10H12O4 and a molecular weight of 196.1999 . This compound can be used in the flavors, fragrances, and cosmetics industries, as polymer components, and as pharmaceutical scaffolds displaying anti-bronchial and -malarial activity .


Molecular Structure Analysis

The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI for this compound is InChI=1S/C10H12O4/c1-4-13-10(12)9-6(2)5-8(11)14-7(9)3/h5H,4H2,1-3H3 .


Chemical Reactions Analysis

The chemical reactions involving 2H-Pyrans are complex and varied. The valence isomerism between 2H-Pyrans and 1-oxatrienes is affected by different physicochemical factors . More research is needed to fully understand the chemical reactions involving this specific compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 196.1999 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

  • Synthesis of 2-oxo-2H-pyran-5-carboxylate derivatives from 3-substituted diethyl pent-2-enedioates (Kvitu, 1990).

  • Michael-Wittig reactions leading to highly functionalized 2-cyclohexenonedicarboxylates (Moorhoff, 1997).

  • Enantiospecific synthesis for enantiomeric screening and analysis (Deschenaux et al., 1989).

  • Use as a photocleavable protecting group for carboxylic acids (Soares et al., 2015).

  • Synthesis of 6-arylcomanic and 5-aroylcomanic acids for their reactivity and pharmacological properties (Obydennov et al., 2014).

  • Study of tetrahydroquinoline-containing compounds (Bombarda et al., 1992).

  • Analysis of enolic structures in solution and solid state (Wiedemann & Grohmann, 2009).

  • Development of compounds with local anesthetic, platelet antiaggregating, analgesic, antiinflammatory, and antiarrhythmic activities (Mosti et al., 1994).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis methods, investigation of its chemical reactions, and examination of its potential uses in various industries, including pharmaceuticals, flavors, fragrances, and polymers . Further studies could also focus on improving the stability of 2H-Pyrans .

properties

IUPAC Name

5-ethyl-2,3-dimethyl-6-oxooxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-4-7-5-6(2)10(3,9(12)13)14-8(7)11/h6-7H,4-5H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIVAOKHDPXDRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(C(OC1=O)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337198
Record name 2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo-

CAS RN

19776-79-5
Record name 2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo-
Reactant of Route 2
2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo-
Reactant of Route 3
2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo-
Reactant of Route 4
2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo-
Reactant of Route 5
2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo-
Reactant of Route 6
2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo-

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